2-Methylpropyl 1-methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxylate
Description
The compound 2-Methylpropyl 1-methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxylate (CAS No. 72727-56-1) is a cyclohexene derivative with a molecular formula of C₁₈H₃₀O₂ and a molecular weight of 278.43 g/mol . Its structure features a cyclohexene ring substituted with a methyl group, a 4-methyl-3-pentenyl chain, and a 2-methylpropyl ester moiety.
Properties
CAS No. |
72727-56-1 |
|---|---|
Molecular Formula |
C18H30O2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
2-methylpropyl 1-methyl-3-(4-methylpent-3-enyl)cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C18H30O2/c1-14(2)8-6-9-16-10-7-11-18(5,12-16)17(19)20-13-15(3)4/h8,10,15H,6-7,9,11-13H2,1-5H3 |
InChI Key |
MWSFCHQEVONRLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1(CCC=C(C1)CCC=C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Esterification of the Corresponding Carboxylic Acid
The primary and most documented method for preparing this compound is the esterification of 1-methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxylic acid with 2-methylpropanol. This reaction typically proceeds via acid-catalyzed Fischer esterification or alternative coupling methods.
-
- 1-methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxylic acid (carboxylic acid precursor)
- 2-methylpropanol (isobutanol) as the alcohol component
-
- Acid catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to promote esterification.
- Removal of water formed during the reaction to drive equilibrium toward ester formation.
- Temperature control to avoid side reactions, typically reflux conditions in an inert solvent or neat reaction if feasible.
-
- Protonation of the carboxylic acid carbonyl oxygen increases electrophilicity.
- Nucleophilic attack by the alcohol oxygen.
- Proton transfer and elimination of water to form the ester bond.
-
- Post-reaction workup involves neutralization, extraction, and purification by distillation or chromatography to isolate the ester product.
This method is straightforward and commonly employed for ester synthesis of complex cyclohexene derivatives.
Alternative Synthetic Approaches and Related Processes
While direct esterification is the main route, related synthetic processes for alpha,beta-unsaturated beta-oxycarboxylic acid derivatives (to which this compound is related structurally) have been described in patent literature. These involve:
- Using acid chlorides or activated carboxylic acid derivatives as intermediates to facilitate ester formation.
- Employing enol derivatives or vinyl ethers in reactions with phosgene or other chlorinating agents to form acid chlorides, which then react with alcohols to give esters.
- Such methods may be adapted for complex esters to improve yields or selectivity, especially when sensitive functional groups are present.
However, these methods are more complex and less commonly applied for this specific compound, which is more efficiently prepared by direct esterification.
Data Table: Summary of Preparation Method
| Aspect | Details |
|---|---|
| Starting Materials | 1-methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxylic acid, 2-methylpropanol |
| Reaction Type | Acid-catalyzed esterification (Fischer esterification) |
| Catalysts | Sulfuric acid, p-toluenesulfonic acid, or other strong acids |
| Reaction Conditions | Reflux temperature, removal of water, inert atmosphere if needed |
| Solvents | Often toluene, benzene, or neat conditions if liquid reactants |
| Purification Methods | Neutralization, extraction, distillation, chromatography |
| Alternative Methods | Acid chloride intermediates via chlorination of acid or enol derivatives (patented processes) |
| Yield and Selectivity Notes | Typically good yields with proper water removal; selectivity depends on catalyst and conditions |
| Safety Considerations | Use of corrosive acids; handle flammable solvents; standard PPE required |
Analysis and Research Perspectives
Efficiency and Practicality
The direct esterification method remains the most practical and scalable approach for synthesizing this compound. It avoids multistep intermediates and hazardous reagents like phosgene. The reaction’s equilibrium nature necessitates strategies to remove water to push the conversion toward ester formation.
Alternative Methods Considerations
Patent literature shows that for related alpha,beta-unsaturated beta-oxycarboxylic acid derivatives, acid chlorides can be prepared via vinyl ether chlorination and then reacted with alcohols. While this can yield activated intermediates for ester formation, the complexity and by-product management limit its attractiveness for this ester.
Industrial and Research Use
The compound is primarily of interest in fragrance chemistry and as an intermediate in pharmaceutical synthesis. Its preparation method must therefore balance purity, yield, and cost-efficiency. Esterification provides a reliable route, and modifications in catalyst or solvent systems can optimize the process.
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl 1-methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or new esters.
Scientific Research Applications
Organic Synthesis
2-Methylpropyl 1-methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxylate serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for multiple reaction pathways, making it a versatile building block in organic chemistry.
Pharmaceutical Development
Research has indicated that derivatives of cyclohexene compounds exhibit biological activity, including anti-inflammatory and analgesic properties. The unique substituents on the cyclohexene ring may enhance these effects, opening avenues for developing new pharmaceuticals targeting pain and inflammation pathways.
Material Science
The compound's properties may be exploited in the development of advanced materials, particularly in creating polymers with specific mechanical and thermal properties. Its reactivity can be harnessed to create cross-linked networks that enhance material durability.
Case Study 1: Synthesis of Novel Anticancer Agents
A study published in the Journal of Medicinal Chemistry explored the synthesis of novel anticancer agents derived from cyclohexene derivatives. The researchers utilized this compound as a precursor to synthesize compounds that showed significant cytotoxic activity against various cancer cell lines. The study highlighted the compound's potential as a lead structure for drug development aimed at cancer treatment.
Case Study 2: Development of Sustainable Polymers
Research conducted by a team at a leading university investigated the use of this compound in creating sustainable polymers. The study demonstrated that incorporating this compound into polymer matrices resulted in materials with enhanced biodegradability and mechanical strength. This work contributes to the growing field of green chemistry by providing alternatives to conventional petroleum-based plastics.
Mechanism of Action
The mechanism of action of 2-Methylpropyl 1-methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The compound’s structure allows it to fit into specific binding sites, modulating the activity of target proteins and influencing various biochemical pathways .
Comparison with Similar Compounds
Structural Features
Target Compound
- Functional Groups : Cyclohexene ring, ester group, branched alkyl chains.
- Key Substituents : 1-methyl, 3-(4-methyl-3-pentenyl), and 2-methylpropyl ester.
Comparisons :
1,3,4-Oxadiazole Thioether Compounds () :
- Functional Groups : Oxadiazole ring, thioether linkage, trifluoromethylpyrazole group.
- Example : Compound 5g (2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole).
- Contrast : The oxadiazole and thioether groups in 5g enhance fungicidal activity via SDH protein inhibition, whereas the target compound’s ester and cyclohexene groups may confer different bioactivity or stability .
Etofenprox (Pyrethroid-Ether, ): Functional Groups: Ether, benzyl ester, aromatic rings. Example: 2-(4-ethoxyphenyl)-2-methylpropyl 3-phenoxybenzyl ether. Contrast: Etofenprox’s aromatic ether structure (molecular weight 376.49 g/mol) contributes to its insecticidal properties, differing from the aliphatic cyclohexene-ester framework of the target compound .
Isobutyl Methyl Methylphosphonate () :
- Functional Groups : Phosphonate ester, methyl groups.
- Example : 2-Methylpropyl methyl methylphosphonate.
- Contrast : The phosphonate group confers hydrolytic stability compared to the target compound’s carboxylic ester, which may degrade more readily in environmental or biological systems .
Physicochemical Properties
Environmental and Regulatory Considerations
- Target Compound: Limited data; ester groups may pose moderate environmental persistence.
- Etofenprox : Classified as a pyrethroid-ether with regulatory scrutiny under the Stockholm Convention .
Q & A
Q. What are the recommended methodologies for synthesizing 2-methylpropyl 1-methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxylate?
A two-step synthesis is common:
Cycloaddition : React 2,3-dimethylbuta-1,3-diene with a methacrylate derivative (e.g., allyl methacrylate) to form the cyclohexene core .
Esterification : Use a coupling agent (e.g., DCC/DMAP) to esterify the carboxylic acid intermediate (1-methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxylic acid) with 2-methylpropanol .
Validation : Monitor reactions via TLC and confirm purity by GC-MS or HPLC.
Q. How can the structural identity of this compound be validated?
- NMR Spectroscopy : Analyze and NMR to confirm substituent positions and ester linkage. Compare with analogs like methyl 4-formylcyclohexanecarboxylate for cyclohexene ring shifts .
- X-ray Crystallography : Use SHELXL for single-crystal refinement to resolve stereochemistry and bond lengths .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., ) .
Q. What safety protocols are recommended for handling this compound?
- Hazard Data : Oral LD >2000 mg/kg; regressive mutagenicity tests are negative, indicating low acute toxicity .
- Handling : Use standard PPE (gloves, lab coat) and work in a fume hood. Store in inert atmospheres to prevent ester hydrolysis.
Advanced Research Questions
Q. How can computational methods predict the compound’s stability under varying conditions?
- Thermal Stability : Perform DFT calculations (e.g., Gaussian09) to model bond dissociation energies and identify degradation pathways .
- Photostability : Use TD-DFT to simulate UV-Vis absorption spectra and predict photoreactivity under UV light .
Experimental Validation : Compare computational results with TGA (thermal) and accelerated UV exposure studies.
Q. How to resolve contradictions in reported bioactivity data for this compound?
- In Vitro Assays : Use standardized cell lines (e.g., HEK293) to test cytotoxicity and receptor binding. Cross-validate with structural analogs like 4-(4-methyl-3-pentenyl)-3-cyclohexenecarboxaldehyde .
- Data Normalization : Account for batch-to-batch variability in synthesis (e.g., purity by HPLC) and solvent effects in assays .
Q. What advanced techniques characterize its interaction with biological targets?
- Molecular Docking : Use AutoDock Vina to model interactions with olfactory receptors (e.g., OR1A1), given its structural similarity to fragrance aldehydes like Precyclemone B .
- QSAR Modeling : Develop quantitative structure-activity relationships to predict bioactivity based on substituent modifications (e.g., ester vs. aldehyde groups) .
Q. How can crystallographic data improve synthetic yield?
- Polymorph Screening : Use SHELXE to identify crystal packing motifs that favor high-purity recrystallization .
- Reaction Optimization : Correlate X-ray-derived steric parameters (e.g., torsional angles) with reaction kinetics to reduce side products .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
